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GPP 78 hydrochloride

Cat. No.: B1574469
M. Wt: 476.01
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Description

Contextualization within Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibitor Research Landscape

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) biosynthesis in mammals. frontiersin.org NAD is an essential coenzyme involved in numerous cellular processes, including metabolism, DNA repair, and cell signaling. The NAMPT-NAD-SIRT cascade is recognized as a vital intrinsic defense system. frontiersin.org Due to its crucial role in cellular energetics and survival, NAMPT has become a significant target for therapeutic intervention in various diseases, particularly in oncology and, more recently, in neurodegenerative diseases. frontiersin.org

The landscape of NAMPT inhibitor research includes a variety of compounds, starting from early discoveries like FK866. frontiersin.org Researchers have since developed second-generation and novel inhibitors to improve upon the characteristics of earlier compounds. These efforts aim to enhance potency, solubility, and metabolic stability while minimizing toxicity. frontiersin.org GPP 78 hydrochloride falls into the category of novel, potent NAMPT inhibitors. frontiersin.orgtocris.com It is a triazole-based compound developed through the application of click chemistry, a method used for efficient chemical synthesis. frontiersin.org

Rationale for Scholarly Investigation of this compound

The primary rationale for the scholarly investigation of this compound stems from its potent inhibitory activity against NAMPT. tocris.comrndsystems.com By inhibiting NAMPT, this compound effectively depletes intracellular NAD levels, leading to cytotoxicity in vitro. tocris.comrndsystems.com This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of NAMPT and the consequences of NAD depletion in various cell types.

Initial studies highlighted its high potency, with IC50 values in the low nanomolar range for both NAD depletion and cytotoxicity. tocris.comrndsystems.com However, these early investigations also identified challenges, such as low water solubility and metabolic instability, which have spurred further research to modify its structure and improve its properties. frontiersin.org Another significant area of investigation is its ability to induce autophagy, a cellular process of degradation and recycling, in neuroblastoma cells. tocris.comrndsystems.comwoongbee.com This finding opens up avenues for exploring its potential in research areas where autophagy modulation is relevant.

Overview of Research Trajectories for this compound

The research trajectory for this compound has primarily focused on its characterization as a NAMPT inhibitor and its effects on cellular processes. Key research areas include:

Mechanism of Action: Elucidating the precise molecular interactions between this compound and the NAMPT enzyme.

Cellular Effects: Investigating the downstream consequences of NAMPT inhibition by this compound, such as NAD depletion, cytotoxicity, and induction of autophagy. tocris.comrndsystems.com

Structural Modification: Synthesizing analogs of GPP 78 to improve its physicochemical properties, such as solubility and metabolic stability, to enhance its utility as a research tool and potential therapeutic lead. frontiersin.org

Disease Models: Utilizing this compound in preclinical models, such as glioma research, where specific genetic mutations may confer sensitivity to NAMPT inhibitors. tocris.com

Research Findings on this compound

PropertyValueSource
Chemical Name N-[1,1'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride tocris.com
Molecular Formula C27H29N5O.HCl tocris.comrndsystems.com
Molecular Weight 476.01 g/mol tocris.comrndsystems.com
Purity ≥98% (HPLC) tocris.comrndsystems.com
Primary Action NAMPT inhibitor tocris.comrndsystems.com
Secondary Action Induces autophagy tocris.comwoongbee.com
ActivityIC50 ValueCell TypeSource
NAD Depletion 3.0 nMIn vitro tocris.comrndsystems.com
Cytotoxicity 3.8 nMIn vitro tocris.comrndsystems.com

Table of Mentioned Compounds

Properties

Molecular Formula

C27H29N5O.HCl

Molecular Weight

476.01

SMILES

O/C(CCCCCCCN1C=C(N=N1)C2=CN=CC=C2)=NC3=CC=CC=C3C4=CC=CC=C4.Cl

Synonyms

N-[1,1/'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Development of Gpp 78 Hydrochloride

Historical Perspectives and Evolution of Synthetic Routes

The initial synthesis of GPP 78, the free base of GPP 78 hydrochloride, was first reported in 2010 by Colombano and colleagues. acs.org Their work was part of a broader effort to discover novel inhibitors of NAMPT, an enzyme critical for the NAD+ salvage pathway, which is often upregulated in cancer cells. nih.govfrontiersin.org The synthetic strategy was centered around the copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes, a cornerstone of "click chemistry." acs.org

The core of the synthetic route involved the preparation of two key building blocks: an azide-functionalized octanamide (B1217078) derivative and an ethynyl-substituted pyridine (B92270). The synthesis of the azide (B81097) component, N-([1,1'-biphenyl]-2-yl)-8-azidooctanamide, was achieved by first reacting 2-aminobiphenyl (B1664054) with 8-bromooctanoyl chloride to form the corresponding amide, followed by nucleophilic substitution of the bromide with sodium azide. doi.org The second key intermediate, 3-ethynylpyridine (B57287), was also synthesized or commercially sourced.

The pivotal step in the synthesis of GPP 78 was the cycloaddition reaction between N-([1,1'-biphenyl]-2-yl)-8-azidooctanamide and 3-ethynylpyridine. doi.org This reaction, catalyzed by copper(I), efficiently formed the 1,4-disubstituted 1,2,3-triazole ring that links the biphenylamide and pyridine moieties of the final molecule. acs.orgdoi.org The resulting product, GPP 78, was then converted to its hydrochloride salt to improve its solubility and handling properties for biological testing. nih.gov

Advanced Synthetic Strategies and Process Optimization

The synthetic strategy for this compound, as pioneered by Colombano et al., can be considered an advanced approach due to its reliance on click chemistry. acs.org This methodology offers several advantages, including high yields, mild reaction conditions, and a high tolerance for various functional groups, which is particularly beneficial in medicinal chemistry for the rapid synthesis of a diverse library of compounds. acs.org

The key reaction is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant. The reaction proceeds as follows:

Scheme 1: Synthesis of GPP 78 doi.org

N-([1,1'-biphenyl]-2-yl)-8-azidooctanamide + 3-ethynylpyridine --(CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O)--> N-([1,1'-biphenyl]-2-yl)-8-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)octanamide (GPP 78)

While the initial publication focused on laboratory-scale synthesis for the purpose of discovering new chemical entities, process optimization for larger-scale production would likely focus on several key areas. These would include optimizing the catalyst system (e.g., using more efficient copper sources or ligands), improving the purification methods to remove residual copper, and developing a more streamlined synthesis of the azide and alkyne precursors. The use of flow chemistry could also be an area for future process optimization, potentially offering improved reaction control and safety for the azide-containing intermediates.

Chemoinformatics and Computational Design Approaches in this compound Discovery

The discovery of this compound was part of a rational drug design effort that implicitly, if not explicitly, leveraged chemoinformatic principles. The researchers aimed to create a library of compounds with the potential to bind to the active site of NAMPT. acs.org The design of the library was based on the known pharmacophore of other NAMPT inhibitors, such as FK866. nih.govfrontiersin.org

Computational studies, including molecular docking, are often employed in the design of such focused libraries. researchgate.net These techniques allow researchers to predict how different molecules will bind to a target protein, helping to prioritize which compounds to synthesize. While the 2010 paper by Colombano et al. does not explicitly detail the use of computational models in the initial design of their library, the systematic exploration of different substituents on the core scaffold is a hallmark of modern medicinal chemistry that is often guided by computational insights. acs.org The structure-activity relationship (SAR) data generated from their synthesized library would have been invaluable for building and refining pharmacophore models of NAMPT inhibitors. researchgate.net

Analog Synthesis and Chemical Derivatization for Research Purposes

A significant aspect of the initial research that led to this compound was the synthesis of a large and diverse library of analogs. acs.org Colombano and colleagues synthesized 185 novel compounds to explore the structure-activity relationships (SAR) for NAMPT inhibition. acs.org This was achieved by varying the substituents on both the biphenylamide portion and the pyridine ring of the core structure.

The modular nature of the click chemistry approach was ideal for this purpose. A variety of substituted anilines and different terminal alkynes could be used to generate a wide range of analogs. For instance, different anilines could be used to replace the 2-aminobiphenyl starting material, allowing for the exploration of different "head" groups of the inhibitor. Similarly, a range of terminal alkynes could be used in place of 3-ethynylpyridine to probe the importance of the "tail" region of the molecule for binding to NAMPT.

The SAR studies revealed that the biphenyl (B1667301) group and the pyridine ring were important for potent activity. GPP 78, with its specific combination of a 2-biphenylamide head and a 3-pyridyl tail, emerged as one of the most potent compounds from this extensive synthetic effort, exhibiting an IC₅₀ of 3.8 nM for cytotoxicity and 3.0 nM for NAD depletion in vitro. acs.orgmedkoo.com

Molecular and Cellular Pharmacology of Gpp 78 Hydrochloride

Elucidation of Primary Biological Targets: Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT)

GPP 78 hydrochloride is a potent and specific inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). tocris.comtargetmol.com NAMPT is a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) biosynthesis, which is essential for various cellular processes. nih.govoaepublish.com This pathway recycles nicotinamide to generate NAD+, a coenzyme vital for cellular metabolism and signaling. nih.gov

Mechanism of NAMPT Inhibition by this compound

This compound acts as a non-competitive inhibitor of NAMPT. woongbee.com This means it binds to a site on the enzyme different from the active site where the substrate binds. This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency. The inhibition of NAMPT by this compound is highly potent, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range. Specifically, it has an IC50 of 3.0 nM for NAMPT inhibition. tocris.com This high potency underscores the compound's strong affinity for and effectiveness against its target.

NAD Depletion Pathways Modulated by this compound

By inhibiting NAMPT, this compound effectively blocks the primary salvage pathway for NAD+ synthesis. nih.gov This leads to a significant and rapid depletion of intracellular NAD+ levels. tocris.com The depletion of NAD+ is a key consequence of NAMPT inhibition and is central to the compound's biological effects. nih.gov Cells heavily reliant on the salvage pathway for maintaining their NAD+ pool are particularly sensitive to this compound. The compound has been shown to potently deplete NAD levels with an IC50 of 3 nM. targetmol.com The reduction in NAD+ disrupts numerous cellular functions that depend on this coenzyme, including energy metabolism and the activity of NAD-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). plos.org

Investigation of Downstream Signaling Pathway Perturbations

The inhibition of NAMPT and subsequent NAD+ depletion by this compound triggers a cascade of downstream signaling events, significantly impacting cellular homeostasis.

Autophagy Induction Mechanisms in Cellular Models

One of the notable downstream effects of this compound is the induction of autophagy. tocris.comnovusbio.com Autophagy is a cellular process of self-digestion, where the cell degrades its own components within lysosomes. This process is often activated under conditions of cellular stress, such as nutrient deprivation, to recycle cellular components and maintain energy homeostasis. In the context of this compound treatment, autophagy is induced in various cell types, including neuroblastoma cells. tocris.comtargetmol.com The compound has been shown to cause cell death in the neuroblastoma cell line SH-SY5Y with an IC50 value of 3.8 nM through a process that appears to involve autophagy. caymanchem.com The precise mechanism by which this compound induces autophagy is linked to the cellular stress caused by NAD+ depletion and the subsequent disruption of metabolic and signaling pathways.

Cell-Based Assays for Mechanistic Interrogation

A variety of cell-based assays are employed to investigate the mechanisms of action of this compound. bertin-bioreagent.comjmb.or.kr These assays are crucial for understanding its effects on cellular viability, proliferation, and specific signaling pathways.

Table 1: Cell-Based Assays for this compound Research

Assay TypePurposeTypical ReadoutReference
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT) To determine the concentration-dependent effect of this compound on cell survival and proliferation.Colorimetric or fluorometric signal proportional to the number of viable cells. thermofisher.com
NAD/NADH Quantification Assays To directly measure the impact of this compound on intracellular NAD+ and NADH levels.Luminescence or colorimetric signal based on enzymatic cycling reactions.
Western Blotting To analyze the expression levels of key proteins involved in the pathways affected by this compound, such as markers of autophagy (e.g., LC3-II, p62).Detection of specific protein bands using antibodies. novusbio.com
Immunofluorescence/High-Content Imaging To visualize the subcellular localization of proteins and cellular structures, such as autophagosomes.Fluorescent microscopy images and quantitative analysis of cellular features. jmb.or.kr
Metabolic Flux Analysis To trace the flow of metabolites through various metabolic pathways and understand the metabolic reprogramming induced by the compound.Mass spectrometry-based detection of labeled metabolites.
Reporter Gene Assays To study the activity of specific signaling pathways by measuring the expression of a reporter gene linked to a responsive promoter.Luminescence, fluorescence, or colorimetric signal from the reporter protein. jmb.or.kr

These assays, often used in combination, provide a comprehensive picture of the molecular and cellular pharmacology of this compound, from its primary target engagement to its ultimate effects on cell fate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Gpp 78 Hydrochloride

Medicinal Chemistry Efforts in GPP 78 Hydrochloride Scaffold Optimization

The core structure of GPP 78, a 1,4-disubstituted 1,2,3-triazole, was synthesized utilizing a copper-catalyzed 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.gov This versatile synthetic approach allowed for the systematic modification of different parts of the molecule to enhance its biological activity and physicochemical properties. unito.itfrontiersin.org

Medicinal chemistry efforts have largely focused on modifying the "tail" region of the triazole scaffold to improve metabolic stability and aqueous solubility. unito.itnih.gov For instance, the introduction of non-hydrolyzable functional groups in the tail section has been a key strategy. unito.it The biphenyl (B1667301) group attached to the amide linkage in GPP 78 is a critical component that contributes to its binding affinity. nih.gov

Subsequent research on related triazole-based NAMPT inhibitors has explored the replacement of the amide linker with other functional groups such as inverse amides, ethers, carbamates, ureas, and sulfonamides to further refine the compound's properties. nih.govresearchgate.net These modifications aim to overcome challenges such as poor solubility and the formation of toxic metabolites, which have been observed with other classes of NAMPT inhibitors. frontiersin.org The optimization of the GPP 78 scaffold is part of a broader effort to develop NAMPT inhibitors with improved therapeutic potential. unil.ch

Identification of Key Pharmacophoric Elements and Structural Determinants of Activity

The pharmacophore model for potent NAMPT inhibitors, including GPP 78, is well-established and consists of several key features. A central element is a pyridine (B92270) or a similar heterocyclic ring that acts as a "cap group," mimicking the natural substrate of NAMPT, nicotinamide (B372718). frontiersin.org This pyridine moiety in GPP 78 is crucial for its interaction within the enzyme's binding site. unito.it

The biphenyl group connected via an octanamide (B1217078) chain represents the "tail" of the inhibitor. The biphenyl fragment is essential for interactions with the PD-L1 binding site, suggesting a potential dual activity for similar scaffolds. nih.gov The length and nature of the alkyl chain connecting the triazole and the amide are also important determinants of activity, influencing how the molecule fits within the binding tunnel of the NAMPT enzyme. unito.it SAR studies on related compounds have shown that both the initial binding affinity (Ki) and the final potency after enzyme isomerization are highly dependent on the nature and position of the nitrogen atom within the side chain. researchgate.net

Conformational Analysis and Ligand-Target Interaction Modeling

Conformational analysis of triazole-based molecules like GPP 78 is critical for understanding their three-dimensional structure and how they interact with their biological targets. Theoretical calculations and X-ray crystallography studies on similar flexible triazole derivatives have revealed that they often adopt folded conformations stabilized by various intramolecular interactions. researchgate.net

For GPP 78, the biphenyl group's ability to adopt a non-planar conformation is significant. nih.gov This flexibility allows the molecule to fit optimally within the lipophilic pocket of the target enzyme. nih.gov The spatial arrangement of the aromatic rings and the triazole moiety is a key factor in its binding affinity. nih.gov

Ligand-target interaction modeling, often through molecular docking studies, has provided insights into how GPP 78 and related compounds bind to NAMPT. These models show that the pyridine ring mimics nicotinamide, while the tail portion of the molecule extends into a tunnel-like binding site formed by the dimerization of two NAMPT units. frontiersin.org The triazole ring plays a crucial role in establishing strong interactions, including hydrogen bonds, with key residues such as Lys195, Ser142, and Tyr155 in related enzyme structures. nih.gov

Computational Chemistry in this compound Design and Optimization

Computational chemistry has played a significant role in the design and optimization of GPP 78 and other triazole-based NAMPT inhibitors. Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling have been instrumental in identifying novel inhibitor scaffolds. nih.gov

Pharmacophore-based virtual screening has been successfully employed to search large compound libraries for new molecules with the desired chemical features for NAMPT inhibition. nih.govnih.gov These in silico methods, followed by experimental validation, have accelerated the discovery of potent inhibitors. nih.gov

Density Functional Theory (DFT) calculations have been used to study the conformational preferences and electronic properties of bi-1,2,3-triazole compounds, providing a deeper understanding of their stability and reactivity. ekb.eg Such computational approaches also help in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, guiding the selection of candidates with more favorable drug-like profiles for further development. nih.gov Molecular dynamics simulations have also been utilized to investigate the conformational space sampled by related enzyme-inhibitor complexes, highlighting the importance of dynamic structural changes in inhibitor binding. osu.edu

Interactive Data Table of this compound and Related Compounds

Compound NameChemical StructureKey Features
This compound N-[1,1'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloridePotent NAMPT inhibitor with a triazole core, biphenyl tail, and pyridine cap.
FK866 A well-known NAMPT inhibitor, often used as a reference compound. unito.it
CHS-828 Another potent NAMPT inhibitor that shares pharmacophoric features with FK866. frontiersin.org
GNE-617 An imidazopyridine-based NAMPT inhibitor, subject to SAR studies to improve solubility. frontiersin.org

Preclinical Pharmacodynamic and Pharmacokinetic Investigations of Gpp 78 Hydrochloride

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Detailed in vitro ADME data for GPP 78 hydrochloride, which are crucial for predicting its behavior in a biological system, are not extensively reported in publicly accessible literature.

Metabolic Stability and Enzyme Induction/Inhibition Studies

Permeability and Transporter Interactions

Quantitative data from in vitro permeability assays, such as the Caco-2 cell model to predict intestinal absorption, are not available for this compound. Furthermore, its potential interaction with key drug transporters like P-glycoprotein (P-gp) has not been characterized in the public domain.

In Vivo Pharmacokinetic Profiles in Animal Models

Comprehensive in vivo pharmacokinetic studies detailing the systemic exposure and fate of this compound in preclinical species have not been published.

Systemic Exposure and Tissue Distribution in Preclinical Species

There is a lack of publicly available data on the pharmacokinetic parameters of this compound in animal models such as rats or dogs. This includes key metrics like maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life. Information regarding the distribution of the compound into various tissues is also not available.

Excretion Pathways and Metabolite Profiling in Animal Models

The routes of elimination of this compound and the identity of its major metabolites in preclinical species have not been described in available literature.

Pharmacodynamic Biomarkers and Target Engagement in Preclinical Systems

While the in vitro pharmacodynamic effects of this compound are established, in vivo data on target engagement and biomarker modulation are scarce. The compound is known to potently inhibit NAMPT, leading to NAD+ depletion and induction of autophagy in cell-based assays, with IC50 values in the low nanomolar range. However, the extent to which these effects translate to in vivo models as measurable pharmacodynamic biomarkers has not been publicly documented.

In Vitro Activity of this compound

Parameter Cell Line Value Reference
NAD+ Depletion IC50 Not Specified 3.0 nM

Mechanistic Preclinical Efficacy Studies of Gpp 78 Hydrochloride in Disease Models

Selection and Characterization of Relevant In Vitro Disease Models

The initial preclinical evaluation of GPP 78 hydrochloride has utilized a range of in vitro models to characterize its biological activity. The primary model for assessing its anti-cancer effects has been the human neuroblastoma cell line, SH-SY5Y. targetmol.comcaymanchem.com In this cell line, this compound demonstrates high potency, exhibiting cytotoxicity and a significant depletion of NAD+ levels at nanomolar concentrations. tocris.comtargetmol.com

Specifically, the compound shows a half-maximal inhibitory concentration (IC50) for NAD+ depletion of 3.0 nM. tocris.comtargetmol.com The resulting cytotoxicity in SH-SY5Y neuroblastoma cells occurs with an IC50 value of 3.8 nM. targetmol.comcaymanchem.com A key mechanistic finding from these in vitro studies is that this compound induces autophagy in neuroblastoma cells. tocris.comtargetmol.com

In addition to neuroblastoma, this compound was identified as a hit compound in a broad screening of 5,440 compounds for activity against coronaviruses. researchgate.net This screening utilized various cell lines, including human hepatoma (Huh7) cells, to assess the efficacy of the compounds against the human coronavirus hCoV-229E. researchgate.net

Cell LineAssayIC50 ValueObserved Effect
SH-SY5Y (Human Neuroblastoma)NAD+ Depletion3.0 nMInhibition of NAMPT activity. tocris.comtargetmol.com
SH-SY5Y (Human Neuroblastoma)Cytotoxicity3.8 nMInduction of autophagy and cell death. tocris.comtargetmol.comcaymanchem.com

**6.2. In Vivo Animal Models for Pathophysiological Reversal and Modulatory Effects

While in vitro studies provide foundational data, in vivo animal models are essential for evaluating the systemic efficacy and pathophysiological impact of a compound.

The potent cytotoxic and autophagy-inducing effects of this compound observed in the SH-SY5Y neuroblastoma cell line strongly suggest its potential as a therapeutic agent for this pediatric cancer. tocris.comtargetmol.com However, based on the reviewed scientific literature, specific in vivo studies using animal models of neuroblastoma to evaluate this compound have not been detailed. The current understanding of its efficacy in neuroblastoma is therefore based on the robust in vitro findings of NAD+ depletion and subsequent cell death. tocris.comtargetmol.comcaymanchem.com

The primary mechanism of this compound is the inhibition of NAMPT, an enzyme critical for cellular metabolism. tandfonline.comtocris.com Cancer cells have an increased demand for NAD+ to fuel rapid proliferation, DNA repair, and signaling pathways. tandfonline.com By inhibiting NAMPT, this compound disrupts the NAD+ salvage pathway, leading to a catastrophic depletion of cellular NAD+ and ATP, which in turn shuts down glycolysis and nucleotide biosynthesis, ultimately causing cancer cell death. tandfonline.com This positions NAMPT inhibition as a key strategy for targeting cancer metabolism.

This compound has been classified as a novel inhibitor, structurally modified to potentially improve properties like solubility and reduce toxicity, which could enhance its clinical applicability compared to earlier generation NAMPT inhibitors. Beyond its role in cancer, this compound was also identified in preclinical screening as one of several compounds with broad anti-coronavirus effects, with testing conducted in human airway epithelial explant cultures. researchgate.net

Efficacy in Neuroblastoma Models

Biomarker Discovery and Validation in Preclinical Efficacy Assessments

The successful clinical development of targeted therapies like this compound relies on the identification and validation of biomarkers to select appropriate patient populations and to monitor treatment response. For the class of NAMPT inhibitors, several potential biomarkers have been identified in preclinical studies. tandfonline.compatsnap.com

Predictive Biomarkers:

NAPRT1 Expression: The expression status of nicotinic acid phosphoribosyltransferase (NAPRT), the key enzyme in the alternative Preiss-Handler pathway for NAD+ synthesis, is a critical predictive biomarker. thno.org Cancers that have low or absent NAPRT1 expression are unable to compensate for NAMPT inhibition and are therefore highly sensitive to NAMPT inhibitors, creating a synthetic lethal relationship. patsnap.comthno.org

NAMPT Expression: Some studies have shown an inverse correlation between the expression level of NAMPT itself and the sensitivity to its inhibitors. tandfonline.com

NAMPT Mutations: Pre-existing or acquired mutations within the NAMPT gene may confer resistance to this class of drugs. oaepublish.com

Pharmacodynamic Biomarkers:

NAD+ Levels: A direct measure of target engagement and biological activity is the level of NAD+ in tumor tissue. aacrjournals.org Preclinical studies with other NAMPT inhibitors have demonstrated that effective treatment leads to a significant, dose-dependent reduction in intratumoral NAD+ levels. thno.orgaacrjournals.org

Metabolite Levels: Inhibition of NAMPT and subsequent depletion of NAD+ can lead to measurable changes in the levels of glycolytic metabolites. For instance, treatment with a NAMPT inhibitor in tumor xenograft models resulted in an accumulation of metabolites such as fructose (B13574) 1,6-bisphosphate (FBP) and dihydroxyacetone phosphate (B84403) (DHAP). aacrjournals.org

These biomarkers are crucial for the continued preclinical and future clinical assessment of this compound, allowing for a more precise and effective application of this targeted metabolic inhibitor.

Advanced Methodologies and Analytical Techniques in Gpp 78 Hydrochloride Research

Omics-Based Approaches (Genomics, Proteomics, Metabolomics)

Currently, there is a lack of publicly available research that specifically applies omics-based approaches (genomics, proteomics, metabolomics) to the study of GPP 78 hydrochloride. While the compound is known to induce autophagy in neuroblastoma cells and potently deplete NAD+ levels, detailed studies profiling the global genomic, proteomic, or metabolomic changes in response to this compound treatment have not been published. researchgate.netrndsystems.com Such studies would be invaluable in elucidating the broader cellular impact of NAMPT inhibition by this compound.

Advanced Imaging Techniques for Biodistribution and Target Engagement

Advanced imaging techniques are pivotal in drug development for visualizing drug distribution in an organism and confirming engagement with its intended target. drugtargetreview.com While specific biodistribution or target engagement imaging studies for this compound are not extensively documented in published literature, the methodologies for such investigations are well-established, particularly for other NAMPT inhibitors and various therapeutic agents.

Radiolabeling, for instance, is a common strategy to track the in vivo journey of a compound. Peptides and other molecules can be conjugated with chelating agents like DOTA and subsequently radiolabeled with isotopes such as Indium-111 ([¹¹¹In]) for imaging purposes. nih.gov This allows for the quantitative assessment of drug accumulation in different organs and tumors. iaea.org Another powerful imaging modality is Positron Emission Tomography (PET), which can be used with radiotracers like ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG) to measure the metabolic response of tumors to a therapeutic agent, providing a pharmacodynamic biomarker of drug activity. drugtargetreview.com

For direct target engagement studies, fluorescently labeled inhibitors can be invaluable. A notable example in the NAMPT inhibitor field is the development of M049-0244, a fluorescent probe that allows for the visualization of NAMPT localization within cells. frontiersin.org Such a tool, if developed for this compound, would enable direct confirmation of the drug binding to NAMPT in a cellular context. Cellular thermal shift assays (CETSA) also offer a way to measure target engagement in living cells. nih.gov

The table below summarizes advanced imaging techniques and their potential applications in the research of NAMPT inhibitors like this compound.

Technique Principle Application in NAMPT Inhibitor Research Potential Insights for this compound
Radiolabeling with SPECT/PET A radioactive isotope is attached to the molecule, and its distribution is tracked using a specialized camera. nih.goviaea.orgDetermining the whole-body distribution, tumor penetration, and clearance of the inhibitor. iaea.orgUnderstanding which tissues and organs this compound accumulates in, and assessing its ability to reach target tumors.
Fluorescent Labeling A fluorescent molecule (fluorophore) is conjugated to the inhibitor, allowing for its visualization using microscopy. frontiersin.orgVisualizing the subcellular localization of the inhibitor and its target protein (NAMPT). frontiersin.orgConfirming that this compound enters the correct cellular compartments to interact with NAMPT.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding. nih.govConfirming direct binding of the inhibitor to NAMPT within intact cells and tissues. nih.govProviding evidence of target engagement and helping to correlate in vitro potency with cellular activity. nih.gov
Pharmacodynamic PET Imaging (e.g., with ¹⁸F-FDG) Uses a radiotracer to measure a biological process that is modulated by the drug. drugtargetreview.comAssessing the downstream metabolic effects of NAMPT inhibition, such as changes in glucose metabolism. drugtargetreview.comEvaluating the functional consequences of this compound's inhibition of NAMPT in vivo.

High-Throughput Screening (HTS) and Compound Library Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target. nih.gov The discovery and characterization of NAMPT inhibitors, including compounds structurally related to this compound, have been significantly advanced by HTS methodologies. nih.govfrontiersin.org

Various HTS assays have been developed to identify novel NAMPT inhibitors. A common approach is the use of fluorometric assays that measure the enzymatic activity of NAMPT. nih.govresearchgate.net In one such assay, the product of the NAMPT reaction, nicotinamide (B372718) mononucleotide (NMN), is converted into a fluorescent derivative, allowing for a quantifiable readout of enzyme inhibition. nih.gov Cell-based HTS assays are also widely used, where the viability of cancer cell lines, known to be sensitive to NAD+ depletion, is measured after treatment with compounds from a library. frontiersin.org For example, the NAMPT inhibitor OT-82 was identified from a screen of over 200,000 small molecules using a cell-based approach. frontiersin.org

Compound library profiling is an essential part of the HTS process. These libraries can range from large, diverse collections to smaller, more focused sets of molecules designed to interact with a specific target class, such as kinases or G-protein-coupled receptors. lifechemicals.comthermofisher.com Life Chemicals, for example, offers a Bioactive Screening Compound Library with over 12,200 compounds that have confirmed biological activity. lifechemicals.com The screening of such libraries against NAMPT has led to the identification of multiple novel inhibitor scaffolds. nih.gov

The table below details various HTS assays and compound libraries relevant to the discovery of NAMPT inhibitors.

HTS Assay Type Principle Example of Application Reference
Fluorometric Enzyme Assay Measures the fluorescence of a derivative of the enzymatic product (NMN) to quantify NAMPT activity.Development of a robust HTS strategy for discovering NAMPT inhibitors from small molecule libraries. nih.govresearchgate.net
Cell-Based Viability Assay Assesses the cytotoxic effect of compounds on cancer cell lines that are highly dependent on NAMPT for survival.Identification of the NAMPT inhibitor OT-82 from a screen of over 200,000 compounds. frontiersin.org
Radioisotope-Based Enzymatic Assay Uses a radiolabeled substrate (e.g., [¹⁴C]IPP) to measure enzyme activity by quantifying the radioactive product.Used in combination with in silico screening to identify the NAMPT inhibitor AS1604498. patsnap.combiorxiv.org
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) An assay that measures the proximity of two molecules based on energy transfer between a donor and an acceptor fluorophore.Identification of fragment binders to NAMPT, which were then optimized into more potent inhibitors. frontiersin.org
Compound Library Type Description Relevance to NAMPT Inhibitor Discovery Reference
Diverse Small Molecule Libraries Large collections of structurally varied compounds, often numbering in the hundreds of thousands.Used in initial HTS campaigns to identify novel chemical starting points for inhibitor development. frontiersin.org
Focused Screening Libraries Collections of compounds designed with a bias towards a particular target class (e.g., kinases, ion channels).Can increase the hit rate for specific targets like NAMPT by enriching for relevant chemical matter. thermofisher.com
Fragment Libraries Collections of low molecular weight compounds ("fragments") that are screened for weak binding to the target.Hits can be optimized into potent leads through structure-based design. frontiersin.org
Biologically Active Compound Libraries Collections of compounds with known biological activities against various targets.Can be used to repurpose existing drugs or tool compounds for NAMPT inhibition. lifechemicals.com

Computational Modeling and Simulation (e.g., Molecular Dynamics, Docking)

Computational modeling and simulation are indispensable tools in the study of drug-receptor interactions, providing insights that guide the design and optimization of new inhibitors. nih.gov For this compound and other NAMPT inhibitors, techniques like molecular docking and molecular dynamics (MD) simulations have been instrumental. frontiersin.orgnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is widely used to screen virtual libraries of compounds against the three-dimensional structure of a target protein, such as NAMPT. nih.gov By predicting the binding mode and estimating the binding affinity, docking can prioritize compounds for experimental testing, saving time and resources. nih.gov For instance, in silico docking of an internal compound library was used to identify a novel, synthetically tractable scaffold for NAMPT inhibition. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the drug-receptor complex, simulating the movements of atoms and molecules over time. nih.govbeilstein-journals.org This can reveal important information about the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and the conformational changes that may occur in the protein upon inhibitor binding. nih.gov

Structure-based drug design (SBDD) integrates these computational approaches with experimental structural data, such as that from X-ray crystallography, to rationally design inhibitors. nih.gov The crystal structure of NAMPT in complex with inhibitors like FK866 has provided a detailed map of the active site, enabling the design of new molecules with improved potency and properties. frontiersin.org

The following table summarizes key computational techniques and their application in the research of NAMPT inhibitors.

Computational Technique Principle Application in NAMPT Inhibitor Research Reference
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target.Virtual screening of compound libraries to identify potential NAMPT inhibitors; predicting the binding mode of novel scaffolds. nih.govnih.gov
Molecular Dynamics (MD) Simulation Simulates the motion of atoms in a molecular system over time to assess the stability and dynamics of protein-ligand complexes.Evaluating the stability of docked inhibitor poses; understanding conformational changes in NAMPT upon binding. nih.govbeilstein-journals.org
Pharmacophore Modeling Defines the essential 3D arrangement of chemical features necessary for a molecule to be active at a specific target.Creating a 3D query to screen virtual libraries for compounds with the desired features for NAMPT inhibition. nih.gov
Structure-Based Drug Design (SBDD) Uses the 3D structure of the target protein to rationally design or optimize inhibitors.Optimizing lead compounds by modifying their structure to improve interactions with key residues in the NAMPT active site. frontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of compounds with their biological activity to build predictive models.Developing models to predict the potency of new, unsynthesized NAMPT inhibitor analogs. nih.gov

Conceptual Therapeutic Applications and Future Research Directions for Gpp 78 Hydrochloride

Hypothesis Generation for Potential Therapeutic Areas Based on Mechanistic Preclinical Findings

The primary mechanism of action of GPP 78 hydrochloride, the potent inhibition of NAMPT, leads to a rapid depletion of intracellular NAD+. tocris.comnih.gov This disruption of NAD+ homeostasis forms the basis for hypothesizing its therapeutic utility in diseases characterized by high energy demands and a reliance on the NAD+ salvage pathway, most notably cancer.

Preclinical studies have demonstrated that this compound exhibits significant cytotoxicity in various cancer cell lines, with IC50 values for cytotoxicity and NAD+ depletion in the low nanomolar range. tocris.comnih.gov One of the key findings is its ability to induce autophagic cell death in neuroblastoma cells. tocris.comrndsystems.comnih.gov This suggests a potential therapeutic application in cancers that are dependent on autophagy for survival or where the induction of autophagy can lead to cell death.

The broader class of NAMPT inhibitors has shown promise in preclinical models of various malignancies, including hematological cancers and solid tumors. patsnap.comtransparencymarketresearch.comnih.gov Tumors with high rates of NAD+ turnover are particularly vulnerable to NAMPT inhibition. nih.gov This leads to the hypothesis that this compound could be effective against a range of cancers, including but not limited to:

Neuroblastoma: Based on direct preclinical evidence of autophagy induction in neuroblastoma cells. tocris.comrndsystems.comnih.gov

Hematological Malignancies: Such as leukemia and lymphoma, where other NAMPT inhibitors have shown preclinical efficacy. patsnap.comunil.ch

NAPRT-deficient Cancers: A significant hypothesis is the application of this compound in tumors lacking the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). mdpi.comfrontiersin.org Normal cells can utilize the Preiss-Handler pathway (using nicotinic acid via NAPRT) to synthesize NAD+, thus bypassing the NAMPT-inhibited salvage pathway. mdpi.comfrontiersin.org However, cancer cells deficient in NAPRT are solely reliant on the NAMPT-mediated salvage pathway and would be exquisitely sensitive to this compound. This creates a synthetic lethal therapeutic window. frontiersin.org

The induction of autophagy by this compound also opens up therapeutic hypotheses beyond oncology. Dysregulated autophagy is implicated in neurodegenerative diseases, although the role of NAMPT inhibition in this context is complex and requires further investigation. frontiersin.org

FeaturePreclinical FindingTherapeutic Hypothesis
Mechanism Potent NAMPT inhibitor, leading to NAD+ depletion. tocris.comnih.govEffective against cancers with high NAD+ turnover. nih.gov
Cellular Effect Induces autophagic cell death in neuroblastoma cells. tocris.comrndsystems.comnih.govTreatment for neuroblastoma and other autophagy-dependent cancers.
Cytotoxicity Low nanomolar IC50 values for cytotoxicity in cancer cells. nih.govBroad-spectrum anticancer agent. nih.gov
Synthetic Lethality Potential for selective killing of NAPRT-deficient cells. mdpi.comfrontiersin.orgTargeted therapy for NAPRT-deficient solid tumors and hematological malignancies.

Unresolved Scientific Questions and Research Gaps

Despite the promising preclinical profile of this compound, several critical questions remain unanswered, representing significant research gaps that need to be addressed before any potential clinical translation.

A primary unknown is the comprehensive in vivo efficacy and toxicity profile of this compound. While in vitro studies are compelling, the in vivo performance, including pharmacokinetics (absorption, distribution, metabolism, excretion) and tolerability, is largely uncharacterized in publicly available literature. A known challenge for this class of compounds is their potential for on-target toxicities, such as thrombocytopenia, observed with other NAMPT inhibitors in clinical trials. frontiersin.org The low water solubility and metabolic instability of this compound are also noted limitations that need to be overcome. frontiersin.org

The mechanisms of resistance to this compound are another critical area of investigation. For NAMPT inhibitors in general, resistance can emerge through several mechanisms, including:

Upregulation of alternative NAD+ synthesis pathways, such as the Preiss-Handler pathway (via NAPRT) or the de novo pathway from tryptophan (via QPRT). oaepublish.com

Acquired mutations in the NAMPT gene that prevent inhibitor binding. oaepublish.com

Increased expression of drug efflux pumps like the ATP-binding cassette (ABC) transporter ABCB1. oaepublish.com

Understanding which of these mechanisms are relevant for this compound is crucial for developing strategies to overcome resistance.

Furthermore, there is a lack of a cocrystal structure of this compound bound to the NAMPT enzyme. nih.gov Such a structure would provide invaluable insights into the precise binding mode and could guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Finally, the identification of predictive biomarkers for sensitivity to this compound is a major research gap. While NAPRT deficiency is a strong candidate, frontiersin.org other biomarkers may exist that could help select patient populations most likely to respond to treatment.

Research AreaUnresolved Question / Research Gap
In Vivo Studies What is the in vivo efficacy, pharmacokinetic profile, and toxicity of this compound?
Resistance Mechanisms How do cancer cells develop resistance to this compound? (e.g., pathway upregulation, target mutation) oaepublish.com
Structural Biology What is the precise binding mode of this compound to the NAMPT enzyme? nih.gov
Metabolic Stability Can the low water solubility and metabolic instability of this compound be improved? frontiersin.org
Biomarkers Are there reliable biomarkers, beyond NAPRT status, to predict tumor sensitivity?

Integration of this compound Research into Broader Biological and Therapeutic Strategies

The research on this compound is part of a broader effort to target cancer metabolism. The integration of this and other NAMPT inhibitors into wider therapeutic strategies is being actively explored, primarily through combination therapies. The rationale is that by depleting NAD+, NAMPT inhibitors can create vulnerabilities that can be exploited by other anticancer agents.

A prominent strategy is the combination of NAMPT inhibitors with PARP (poly(ADP-ribose) polymerase) inhibitors . PARPs are NAD+-dependent enzymes crucial for DNA repair. mdpi.comnih.gov By depleting the NAD+ substrate pool with a NAMPT inhibitor like this compound, the activity of PARP can be further suppressed, leading to a synergistic antitumor effect, particularly in cancers with existing DNA repair defects. acs.orgmdpi.com

Similarly, combination with HDAC (histone deacetylase) inhibitors is another promising avenue. Some HDACs are also NAD+-dependent (sirtuins), and dual inhibition has shown synergistic effects in preclinical models. mdpi.com

Combining this compound with conventional chemotherapy or radiation is another logical step. These standard-of-care treatments induce significant DNA damage, which increases the demand for NAD+ to fuel repair processes. Inhibiting NAMPT could therefore prevent cancer cells from repairing this damage, enhancing the efficacy of these therapies.

The concept of synthetic lethality based on NAPRT status provides a clear strategy for patient stratification. frontiersin.org In this model, this compound would be administered to patients with NAPRT-deficient tumors, while co-administration of nicotinic acid could protect normal tissues from toxicity. acs.org

Combination StrategyRationalePotential Application
With PARP Inhibitors Synergistic inhibition of DNA repair through NAD+ depletion. acs.orgmdpi.comBreast, ovarian, and other cancers with DNA repair deficiencies.
With HDAC Inhibitors Dual targeting of NAD+-dependent epigenetic modifiers. mdpi.comVarious solid and hematological malignancies.
With Chemotherapy/Radiation Potentiation of DNA damage by preventing NAD+-dependent repair.Broad application to enhance standard-of-care treatments.
With Nicotinic Acid (in NAPRT+ patients) Rescue of normal tissues while selectively targeting NAPRT-deficient tumors. frontiersin.orgTargeted therapy for specific cancer subtypes.

Emerging Research Frontiers and Novel Academic Applications

The field of NAMPT inhibition is continually evolving, with several emerging frontiers that could shape the future research of this compound.

One of the most exciting developments is the creation of dual-target or multi-target inhibitors . For example, compounds that simultaneously inhibit NAMPT and another key cancer target, such as p21-activated kinase 4 (PAK4) or HDACs, are being developed. mdpi.com This approach aims to achieve a more potent antitumor effect and potentially overcome resistance mechanisms.

Another novel frontier is the use of NAMPT inhibitors as payloads for antibody-drug conjugates (ADCs) . nih.govunil.ch By attaching a potent NAMPT inhibitor like a this compound analogue to an antibody that specifically targets a tumor-associated antigen, the cytotoxic agent can be delivered directly to cancer cells, minimizing systemic exposure and associated toxicities.

Beyond oncology, the role of NAD+ metabolism in inflammation and immunology is a rapidly expanding area of research. frontiersin.orgfrontiersin.org Extracellular NAMPT (eNAMPT) has cytokine-like functions and is implicated in inflammatory diseases. patsnap.com While this compound is primarily studied as an intracellular inhibitor, investigating its effects on eNAMPT or its utility in models of inflammatory disease could be a novel academic application.

Finally, this compound serves as a valuable research tool for academic laboratories. Its high potency and specificity make it an excellent probe for studying the myriad of cellular processes that are dependent on NAD+, from energy metabolism and DNA repair to sirtuin signaling and autophagy. nih.govnih.gov It can be used to dissect the intricate roles of the NAD+ salvage pathway in both health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.